molecular formula C6H14O2S B084313 3,3'-Thiodipropanol CAS No. 10595-09-2

3,3'-Thiodipropanol

Cat. No.: B084313
CAS No.: 10595-09-2
M. Wt: 150.24 g/mol
InChI Key: QRQVZZMTKYXEKC-UHFFFAOYSA-N
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Description

3,3’-Thiodipropanol, also known as 1-Propanol, 3,3’-thiobis-, is an organic compound with the molecular formula C6H14O2S and a molecular weight of 150.24 g/mol . It is a colorless liquid with a slight odor and is soluble in water and organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Thiodipropanol can be synthesized through the reaction of 3-chloropropanol with sodium sulfide. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows:

2CH2ClCH2CH2OH+Na2SS(CH2CH2CH2OH)2+2NaCl2 \text{CH}_2\text{ClCH}_2\text{CH}_2\text{OH} + \text{Na}_2\text{S} \rightarrow \text{S(CH}_2\text{CH}_2\text{CH}_2\text{OH})_2 + 2 \text{NaCl} 2CH2​ClCH2​CH2​OH+Na2​S→S(CH2​CH2​CH2​OH)2​+2NaCl

Industrial Production Methods: In industrial settings, 3,3’-Thiodipropanol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .

Types of Reactions:

    Oxidation: 3,3’-Thiodipropanol can undergo oxidation reactions to form 3,3’-Thiodipropionic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions are less common for this compound due to the presence of hydroxyl groups.

    Substitution: The hydroxyl groups in 3,3’-Thiodipropanol can participate in substitution reactions, such as esterification with carboxylic acids to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid.

Major Products:

Scientific Research Applications

3,3’-Thiodipropanol has several applications in scientific research and industry:

Comparison with Similar Compounds

    3,3’-Thiodipropionic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

    2,2’-Thiodiethanol: Contains two hydroxyl groups but with a shorter carbon chain.

    3,6-Dithia-1,8-octanediol: Contains two sulfur atoms and a longer carbon chain.

Uniqueness: 3,3’-Thiodipropanol is unique due to its specific combination of hydroxyl and sulfur groups, which allows it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it a versatile intermediate in various industrial and research applications .

Properties

IUPAC Name

3-(3-hydroxypropylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQVZZMTKYXEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909836
Record name 3,3'-Sulfanediyldi(propan-1-ol)
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Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10595-09-2, 84777-64-0
Record name 3,3′-Thiobis[1-propanol]
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Record name 3,3'-Thiodipropan-1-ol
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Record name Thiodipropanol
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Record name Thiodipropanol
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Record name 3,3'-thiodipropan-1-ol
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Synthesis routes and methods

Procedure details

2.55 g of lithium aluminum hydride are suspended in 100 ml of absolute tetrahydrofuran under argon gasification and treated with a warm solution of 12.0 g of 3,3'-thiodipropionic acid in 100 ml of absolute tetrahydrofuran. After completion of the addition, the resulting heterogenous mixture is heated to reflux for a further 22 hours. After cooling, the mixture is treated with 12.0 ml of saturated potassium carbonate solution, filtered and concentrated. Low-pressure chromatography (0.4 bar) of the resulting colorless oil on silica gel with ethyl acetate and subsequent bulb-tube distillation (150°-170° C./0.15-0.09 mm Hg) gives 2.0 g of 3,3'-thiodi-1-propanol as a colorless, viscous oil; nD23 =1.5088; relative fluorescence: 20 percent for UV excitation, 2 percent for violet excitation, 5 percent for blue excitation.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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